molecular formula C8H3F7O B1411604 2,6-Difluoro-4-(trifluoromethoxy)benzodifluoride CAS No. 1803731-85-2

2,6-Difluoro-4-(trifluoromethoxy)benzodifluoride

Cat. No. B1411604
M. Wt: 248.1 g/mol
InChI Key: GONDGPPLWHFKMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,6-Difluoro-4-(trifluoromethoxy)benzodifluoride” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. The InChI code for this compound is provided in some resources , which can be used to generate its molecular structure.


Chemical Reactions Analysis

The specific chemical reactions involving “2,6-Difluoro-4-(trifluoromethoxy)benzodifluoride” are not detailed in the available resources . Chemical reactions can vary widely depending on the conditions and the presence of other compounds.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like molecular weight, physical state, and reactivity. For “2,6-Difluoro-4-(trifluoromethoxy)benzodifluoride”, some of these properties are mentioned in the resources .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for research and use of “2,6-Difluoro-4-(trifluoromethoxy)benzodifluoride” are not specified in the available resources . The potential applications and research directions would depend on the properties of the compound and the needs of the scientific and industrial communities.

properties

IUPAC Name

2-(difluoromethyl)-1,3-difluoro-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F7O/c9-4-1-3(16-8(13,14)15)2-5(10)6(4)7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONDGPPLWHFKMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4-(trifluoromethoxy)benzodifluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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